molecular formula C8H10N2O3 B185408 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid CAS No. 171672-99-4

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B185408
CAS No.: 171672-99-4
M. Wt: 182.18 g/mol
InChI Key: DJHVQCITSVMNLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a β-keto ester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .

Comparison with Similar Compounds

Uniqueness: 6-Oxo-1-propyl-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group can affect its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

6-oxo-1-propylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-5-10-7(11)4-3-6(9-10)8(12)13/h3-4H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHVQCITSVMNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211003
Record name 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171672-99-4
Record name 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171672-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo-1-propyl-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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